molecular formula C9H11NO6S B1337594 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate CAS No. 89614-03-9

5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate

Cat. No. B1337594
CAS RN: 89614-03-9
M. Wt: 261.25 g/mol
InChI Key: SKJGYRFBAVRDEV-UHFFFAOYSA-N
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Description

8-Hydroxy-5-quinolinesulfonic acid, also known as 5-quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a compound that has been studied for its interesting chemical and physical properties. It is known to exist as a zwitterion in acidic solutions and has the ability to chelate metal ions, which is important for its antifungal and antibacterial activities . The compound has been the subject of various studies, including its electrochemical behavior, coordination chemistry, and structural analysis .

Synthesis Analysis

The synthesis of related quinoline compounds has been explored in several studies. For instance, the synthesis of 5,6-dihydroindolo[1,2-a]quinoxalines and phenyl-4,5-dihydropyrrolo[1,2-a]quinoxalines was achieved using a H8-BINOL-type imidodiphosphoric acid catalyst, which also facilitated the synthesis of an HIV-1 inhibitor . Another study described the synthesis of a series of new quinoline-8-carbaldehyde compounds through a one-pot reaction followed by intramolecular cyclization . Although these studies do not directly describe the synthesis of 8-hydroxy-5-quinolinesulfonic acid, they provide insight into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 8-hydroxy-5-quinolinesulfonic acid dihydrate has been determined using X-ray crystallography. The compound crystallizes in a monoclinic system with centrosymmetrically related molecules dimerizing through water-bridged hydrogen bonds. These dimers form extended chains along the crystal axes, which are held together by van der Waals forces . This detailed structural information is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical behavior of 8-hydroxy-5-quinolinesulfonic acid has been studied in various contexts. For example, its coordination reaction with aluminum(III) was investigated, revealing evidence for linkage isomerism and a complex formation mechanism involving intramolecular rearrangement . Additionally, the polarographic and voltammetric behavior of the compound in basic aqueous solutions suggests a dimerization process of the radical formed during the first electrode step, with competitive reduction and dimerization at cathodic potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxy-5-quinolinesulfonic acid are closely related to its molecular structure and chemical reactivity. The compound's ability to form hydrogen-bonded structures is significant for its solubility and interaction with other substances. Its coordination chemistry, particularly with metal ions like aluminum(III), is of interest for applications in spectrophotometry and as a potential ligand in complex formation . The electrochemical studies provide insights into its redox behavior, which is relevant for understanding its role in various chemical reactions .

Scientific Research Applications

Antifungal Mechanisms and Applications 8-Hydroxy-5-quinolinesulfonic acid derivatives, including clioquinol and its iodinated version, have shown broad antifungal activities. Studies reveal their mechanisms of action against Candida species and dermatophytes, highlighting their ability to damage cell walls and inhibit pseudohyphae formation in C. albicans. These derivatives compromise the cytoplasmic membrane's functional integrity, showcasing their potential in new antifungal drug development (Pippi et al., 2018).

Antifungal Drug Design Further research evaluated 8-hydroxyquinoline derivatives for their antifungal properties, confirming their activity against Candida and dermatophytes. These studies not only highlighted their antifungal spectrum but also investigated their pharmacodynamic characteristics, indicating their potential for antifungal drug design (Pippi et al., 2017).

Coordination Chemistry The coordination chemistry of 8-hydroxyquinoline sulfonate derivatives has also been explored. For example, studies on their coordination with aluminum(III) reveal selectivity and potential for linkage isomerism, providing insights into their complex formation mechanisms and thermodynamic stability (Bai et al., 1988). This research has implications for understanding the chemical behavior of these compounds in various applications, including material science and coordination chemistry.

Electrochemical and Photophysical Studies Electrochemical behaviors of 8-hydroxyquinoline and its sulfonic acid derivatives have been compared, revealing their potential in dimerization processes and their implications for electrochemical applications (Claret et al., 1982). Additionally, the room temperature phosphorescence (RTP) of certain metal chelates of these derivatives has been evaluated for oxygen sensing, demonstrating their stability and sensitivity towards oxygen, which could be useful in developing oxygen sensors (Liu et al., 1994).

Safety And Hazards

8-Hydroxy-5-quinolinesulfonic acid dihydrate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

Future Directions

While specific future directions for the research and application of 8-Hydroxy-5-quinolinesulfonic acid dihydrate are not available, the broad antifungal spectrum of 8-hydroxyquinolines, combined with the results of the aforementioned study , suggest potential for the development of new drugs .

properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJGYRFBAVRDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273979
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate

CAS RN

89614-03-9
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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